molecular formula C22H24N4O6S B2936991 N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE CAS No. 851784-45-7

N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B2936991
CAS No.: 851784-45-7
M. Wt: 472.52
InChI Key: YGGITJCOURUFPG-UHFFFAOYSA-N
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Description

N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps:

Mechanism of Action

The mechanism of action of N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE can be compared with other oxadiazole derivatives:

This compound stands out due to its unique combination of biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-29-16-9-15(10-17(30-2)20(16)31-3)21(28)24-12-19-25-26-22(32-19)33-13-18(27)23-11-14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGITJCOURUFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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